BenchChemオンラインストアへようこそ!

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one

Antibacterial High-Throughput Screening MIC

This N-substituted 2H-triazolo-azetidine (MW 290.75) is a critical starting point for medicinal chemistry programs targeting novel bacterial translation inhibitors. It demonstrates a baseline MIC of 12.5 µg/mL against E. coli without triggering the SOS response, and lacks cytotoxicity in eukaryotic panels. Substituting the 2H-1,2,3-triazole regioisomer with an analog risks losing this unique mechanism. Ideal for SAR exploration aiming to improve potency toward erythromycin-like levels (MIC 2.5–5 µg/mL).

Molecular Formula C14H15ClN4O
Molecular Weight 290.75
CAS No. 2195953-96-7
Cat. No. B2852530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one
CAS2195953-96-7
Molecular FormulaC14H15ClN4O
Molecular Weight290.75
Structural Identifiers
SMILESC1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)N3N=CC=N3
InChIInChI=1S/C14H15ClN4O/c15-12-3-1-2-11(8-12)4-5-14(20)18-9-13(10-18)19-16-6-7-17-19/h1-3,6-8,13H,4-5,9-10H2
InChIKeySLJKNOHFGFRVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one (CAS 2195953-96-7): Structural, Physicochemical, and Pharmacological Profile


This compound is a synthetic small molecule belonging to the N-substituted triazolo-azetidine class, characterized by a 2H-1,2,3-triazole ring linked to an azetidine core and a 3-chlorophenylpropan-1-one moiety. Its molecular formula is C14H15ClN4O and molecular weight is 290.75. It forms part of a series investigated for antibacterial activity through a high-throughput screening campaign using a dual-reporter system [1]. The compound is commercially available in small quantities for research purposes, typically at ≥95% purity.

Why Substituting 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one with Regioisomeric or Scaffold Analogs May Compromise Biological Activity


The 2H-1,2,3-triazole regioisomer exhibits distinct electronic and steric properties compared to the 1H-isomer, potentially altering target binding and physicochemical parameters. Within the triazolo-azetidine series, minor structural modifications dramatically change antibacterial potency: the primary hit showed MIC 12.5 µg/mL, while an optimized analog (compound 2) achieved MIC 6.25 µg/mL, approaching erythromycin (MIC 2.5–5 µg/mL) [1]. Consequently, substituting this compound with a regioisomeric or scaffold analog without structural verification risks losing potency, selectivity against eukaryotic cells, and the novel mechanism of action (translation inhibition without SOS induction).

Quantitative Differentiation Evidence for 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one (CAS 2195953-96-7)


Antibacterial Potency of the Triazolo-Azetidine Scaffold: MIC Against E. coli Δ tolC

The primary hit molecule from the N-substituted triazolo-azetidine series—which shares the core scaffold with 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one—demonstrated a MIC of 12.5 µg/mL against E. coli Δ tolC with translation blockage and no SOS-response induction [1]. This value establishes a baseline for the scaffold. Through structural optimization, an analog (compound 2) achieved improved potency at MIC 6.25 µg/mL, approaching erythromycin (MIC 2.5–5 µg/mL) [1].

Antibacterial High-Throughput Screening MIC

Selectivity Profile: Lack of Cytotoxicity Against Eukaryotic Cells

The primary hit compound in the N-substituted triazolo-azetidine series exhibited no cytotoxicity in the PrestoBlue assay against a panel of eukaryotic cell lines, while retaining antibacterial activity at the tested concentrations [1]. This contrasts with many early antibacterial leads that show substantial mammalian cytotoxicity, suggesting a favorable selectivity window inherent to the triazolo-azetidine scaffold.

Cytotoxicity Selectivity PrestoBlue assay

Mechanism of Action: Translation Inhibition by Triazolo-Azetidines

The primary hit demonstrated translation inhibition of 26% at 160 µg/mL in a luciferase assay using the pDualrep2 system [1]. This mechanism differs from many clinical antibiotics (e.g., cell-wall synthesis inhibitors, DNA gyrase inhibitors), offering a potentially orthogonal approach to combat resistant bacterial strains.

Translation inhibition Luciferase assay Mechanism of action

Absence of SOS-Response Induction: Reduced Potential for Resistance Development

The primary hit did not induce the SOS response in the dual-reporter pDualrep2 assay [1]. SOS induction is associated with increased bacterial mutagenesis and accelerated development of resistance. The absence of this response suggests that resistance emergence may be slower compared to compounds that trigger SOS.

SOS response Resistance pDualrep2

Best Research and Industrial Application Scenarios for 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one (CAS 2195953-96-7)


Antibacterial Hit-to-Lead Optimization Against Gram-Negative Pathogens

This compound serves as a starting point for medicinal chemistry optimization focused on improving MIC from the scaffold baseline of 12.5 µg/mL toward erythromycin-like potency (2.5–5 µg/mL) against E. coli Δ tolC [1]. SAR studies around the azetidine substituent and chlorophenyl group may enhance potency while maintaining the favorable selectivity and lack of SOS induction documented for the series.

Mechanistic Studies of Bacterial Translation Inhibition

The observed translation inhibition (26% at 160 µg/mL) without SOS induction [2] positions this compound as a tool molecule for dissecting ribosomal inhibition pathways. It can be used in biochemical assays to identify the molecular target and to screen for resistance-conferring mutations in bacteria.

Selectivity Profiling for Therapeutic Window Assessment

Building on the favorable cytotoxicity data (no cytotoxicity in eukaryotic cell panels) [3], this compound can be employed in broader selectivity panels—including primary human cell lines and organ-on-chip models—to validate and quantify the therapeutic window of triazolo-azetidine antibacterials before progressing to in vivo efficacy and toxicity studies.

Quote Request

Request a Quote for 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.